molecular formula C7H4Br2O3 B3280012 2,5-Dibromo-3,4-dihydroxybenzaldehyde CAS No. 70625-28-4

2,5-Dibromo-3,4-dihydroxybenzaldehyde

Cat. No.: B3280012
CAS No.: 70625-28-4
M. Wt: 295.91 g/mol
InChI Key: RMVZWWRDAIPUJH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Aldehyde Chemistry

Halogenated aromatic aldehydes are a class of organic compounds characterized by a benzene (B151609) ring bearing both an aldehyde (-CHO) group and one or more halogen atoms. The presence of bromine atoms and hydroxyl groups on the benzaldehyde (B42025) framework of 2,5-Dibromo-3,4-dihydroxybenzaldehyde significantly influences its chemical reactivity and physical properties. The electron-withdrawing nature of the bromine atoms and the aldehyde group, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl groups, creates a complex electronic environment on the aromatic ring. This intricate interplay of functional groups dictates the compound's reactivity in various chemical transformations.

While specific data for this compound is scarce, the properties of its isomers, such as 3,5-Dibromo-2,4-dihydroxybenzaldehyde, can offer some insights. For instance, the synthesis of 3,5-Dibromo-2,4-dihydroxybenzaldehyde is achieved through the bromination of 2,4-dihydroxybenzaldehyde. This suggests that a similar electrophilic aromatic substitution pathway could potentially be employed for the synthesis of this compound, likely starting from 3,4-dihydroxybenzaldehyde (B13553).

Significance in Advanced Organic Synthesis and Medicinal Chemistry Precursor Development

Dihydroxybenzaldehyde derivatives are recognized for their utility as building blocks in the synthesis of more complex molecules, including various heterocyclic compounds and natural products. chemicalbook.com The functional groups present in these molecules offer multiple sites for chemical modification, making them versatile precursors.

Although direct applications of this compound are not well-documented, the broader class of halogenated and hydroxylated benzaldehydes is significant in medicinal chemistry. For example, bromophenols isolated from marine sources have demonstrated a range of biological activities. nih.govnih.gov The unique substitution pattern of this compound could lead to the development of novel compounds with specific biological targets. Its aldehyde group can readily participate in reactions to form Schiff bases, hydrazones, and other derivatives, which are common motifs in pharmacologically active molecules.

Historical and Current Trajectories in Dihydroxybenzaldehyde Derivative Research

Research into dihydroxybenzaldehyde derivatives has a long history, driven by their presence in natural products and their utility in synthesis. chemicalbook.com The investigation of halogenated versions of these compounds is a more recent trend, spurred by the discovery of naturally occurring halogenated compounds with interesting biological properties.

The current research trajectory for dihydroxybenzaldehyde derivatives often focuses on their application in the development of new therapeutic agents and functional materials. While specific research on this compound is not prominent in the literature, the ongoing interest in structurally similar compounds suggests that it may become a subject of future investigation as synthetic methodologies advance and the demand for novel chemical entities grows. A patent for the preparation of the related isomer, 2,5-dibromo-4-dihydroxybenzaldehyde, points to industrial interest in this class of compounds. google.com

Interactive Data Table

Due to the limited availability of specific experimental data for this compound, the following table provides a summary of its basic chemical identifiers.

PropertyValue
IUPAC Name This compound
CAS Number 70625-28-4
Molecular Formula C₇H₄Br₂O₃
Molecular Weight 295.91 g/mol
Canonical SMILES C1=C(C(=C(C(=C1Br)O)O)Br)C=O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-3,4-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)5(9)7(12)6(4)11/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVZWWRDAIPUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)O)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of 2,5 Dibromo 3,4 Dihydroxybenzaldehyde

Novel Synthetic Routes and Reaction Optimizations

Modern synthetic strategies for producing 2,5-Dibromo-3,4-dihydroxybenzaldehyde can be broadly categorized into direct electrophilic substitution on a precursor and more controlled multi-step conversions.

The most direct approach to synthesizing the target compound is the electrophilic aromatic bromination of 3,4-dihydroxybenzaldehyde (B13553). In this precursor, the benzene (B151609) ring is influenced by three substituents: two hydroxyl (-OH) groups at positions 3 and 4, and an aldehyde (-CHO) group at position 1. The hydroxyl groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. The aldehyde group, conversely, is a deactivating group that directs to the meta position.

The overwhelming activating influence of the two adjacent hydroxyl groups makes the positions ortho and para to them (positions 2, 5, and 6) highly susceptible to electrophilic attack. rsc.orgwku.edu Direct bromination, therefore, can lead to a mixture of mono-, di-, and poly-brominated isomers, making the isolation of the desired 2,5-dibromo product challenging. wku.edu

The mechanism for bromination involves the attack of the electron-rich benzene ring on an electrophilic bromine species. libretexts.org This rate-determining step forms a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org A subsequent rapid deprotonation step restores the aromaticity of the ring, yielding the brominated product. libretexts.org The choice of brominating agent and reaction conditions is critical for optimizing the yield of the desired isomer. N-bromosuccinimide (NBS) is often preferred over diatomic bromine (Br₂) as it can offer higher regioselectivity and is safer to handle. nih.gov

Table 1: Comparison of Brominating Agents for Phenolic Aldehydes

Reagent Typical Conditions Advantages Disadvantages
Diatomic Bromine (Br₂) Acetic acid or ethanol (B145695) solvent, often with a Lewis acid catalyst. Readily available, potent brominating agent. Highly corrosive and toxic, can lead to over-bromination and mixtures of isomers. wku.edu
N-Bromosuccinimide (NBS) Acetonitrile (B52724) or DMF solvent, often used at controlled, low temperatures. nih.govgoogle.com Milder, crystalline solid (safer handling), often provides better regioselectivity. nih.gov Higher cost, may require specific conditions to be effective.
Tetraalkylammonium tribromides Various organic solvents. Known to be highly para-selective for bromination of phenols. nih.gov May require specific preparation of the reagent.

To circumvent the regioselectivity issues of direct bromination, multi-step synthetic pathways are employed. These routes involve protecting the highly activating hydroxyl groups to modulate their directing effects, followed by a controlled bromination and subsequent deprotection. A plausible chemo-regioselective strategy can be adapted from methods used for similar substituted benzaldehydes. google.compatsnap.com

One such pathway begins with protecting the hydroxyl groups of the 3,4-dihydroxybenzaldehyde precursor, for instance, by converting them into methoxy (B1213986) groups to form 3,4-dimethoxybenzaldehyde. The methoxy groups are still ortho-, para-directing but are less activating than hydroxyl groups, allowing for more controlled bromination. After the desired 2,5-dibromo-3,4-dimethoxybenzaldehyde (B13085434) is formed, the final step is a demethylation reaction, typically using a strong Lewis acid like aluminum trichloride (B1173362) (AlCl₃), to reveal the target this compound. google.com

Table 2: Illustrative Multi-Step Synthetic Route

Step Reaction Reagents and Conditions Purpose
1 Protection (Etherification) 3,4-dihydroxybenzaldehyde with a methylating agent (e.g., dimethyl sulfate) and a base. Reduce the activating strength of the hydroxyl groups to control bromination.
2 Regioselective Bromination 3,4-dimethoxybenzaldehyde with NBS in DMF at a controlled temperature. google.com Introduce bromine atoms at the specific 2 and 5 positions.
3 Deprotection (Demethylation) 2,5-dibromo-3,4-dimethoxybenzaldehyde with AlCl₃ in a solvent like dichloroethane. google.com Convert the methoxy groups back to hydroxyl groups to yield the final product.

Catalytic Approaches and Mechanistic Insights in Synthesis

Catalysis plays a pivotal role in electrophilic aromatic substitution reactions. In the context of bromination, Lewis acids are commonly used as catalysts to increase the electrophilicity of the bromine agent. masterorganicchemistry.com

A Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum trichloride (AlCl₃), coordinates with one of the bromine atoms of a Br₂ molecule. masterorganicchemistry.com This polarization weakens the Br-Br bond and generates a highly electrophilic bromine species, which is more readily attacked by the aromatic ring. The catalytic cycle is completed when the catalyst is regenerated during the deprotonation of the arenium ion intermediate.

While standard Lewis acids are effective, research into more advanced catalytic systems is ongoing. For instance, copper- and palladium-based catalysts have been utilized in the synthesis of related phenolic compounds, suggesting their potential application in alternative synthetic routes like C-H activation or cross-coupling reactions. chemicalbook.comrsc.org Zeolites have also been explored as catalysts to induce high para-selectivity in the bromination of some aromatic compounds. nih.gov

Table 3: Catalysts in the Synthesis of Brominated Phenolic Aldehydes

Catalyst Type Role in Synthesis
Iron(III) Bromide (FeBr₃) Lewis Acid Activates diatomic bromine (Br₂) for electrophilic attack on the aromatic ring. masterorganicchemistry.com
Aluminum Trichloride (AlCl₃) Lewis Acid Activates bromine; also used as a reagent in demethylation steps. google.com
Copper(I) Iodide (CuI) Transition Metal Used in coupling reactions for the synthesis of related hydroxybenzaldehydes. chemicalbook.com
Zeolites Heterogeneous Catalyst Can provide shape-selectivity, potentially enhancing para-substitution. nih.gov

Green Chemistry Principles Applied to Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly methods.

Key areas for green improvements include the choice of reagents and the energy sources used to drive the reactions. Replacing hazardous reagents like diatomic bromine and chlorinated solvents with safer alternatives such as N-bromosuccinimide (NBS) and greener solvents like acetonitrile or ethanol is a primary consideration. nih.govgoogle.com

Furthermore, the use of alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating. Microwave irradiation, for example, has been shown to be effective in the synthesis of related hydroxybenzaldehydes. chemicalbook.comchemicalbook.com The application of high hydrostatic pressure is another emerging green technique that can activate chemical reactions under mild thermal conditions. rsc.org

Table 4: Application of Green Chemistry Principles

Principle Conventional Method Greener Alternative Benefit
Safer Reagents Liquid Bromine (Br₂). N-Bromosuccinimide (NBS). nih.gov Solid reagent, easier and safer to handle, often more selective.
Safer Solvents Dichloroethane, Chloroform. google.com Acetonitrile, Ethanol, Water. nih.govchemicalbook.comnih.gov Lower toxicity and environmental impact.
Energy Efficiency Conventional heating for extended periods. nih.gov Microwave-assisted synthesis. chemicalbook.comchemicalbook.com Drastically reduced reaction times and lower energy consumption.
Atom Economy Multi-step routes with protecting groups. google.com Optimized direct bromination or catalytic C-H activation. Reduces waste by incorporating more atoms from reactants into the final product.

Derivatization and Analog Synthesis from 2,5 Dibromo 3,4 Dihydroxybenzaldehyde

Formation of Hydrazone Derivatives and Schiff Bases for Structural Modification

The aldehyde group of 2,5-dibromo-3,4-dihydroxybenzaldehyde is a prime site for condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. nih.govnih.gov These reactions typically proceed by heating the aldehyde with the appropriate amine or hydrazine (B178648) derivative, often in a solvent like ethanol (B145695) and sometimes with a catalytic amount of acid, to yield the corresponding imine-containing product through the elimination of water. mdpi.comresearchgate.net This structural modification converts the aldehyde's C=O double bond into a C=N double bond, introducing new substituents and altering the molecule's electronic properties and steric profile.

The synthesis of acylhydrazones, a specific class of hydrazones, involves the condensation of a carbohydrazide (B1668358) with the aldehyde. nih.gov This process creates a characteristic -CO-NH-N=CH- moiety, which can be a key structural element in various research compounds. nih.gov For instance, reacting this compound with different substituted hydrazides allows for the systematic introduction of diverse chemical functionalities.

Similarly, Schiff bases are readily formed by reacting the aldehyde with a range of primary amines. The synthesis of bis-Schiff bases is also possible, where a diamine is condensed with two equivalents of the aldehyde, linking two benzaldehyde (B42025) units together. nih.govresearchgate.net This approach has been demonstrated with the parent 3,4-dihydroxybenzaldehyde (B13553), which reacts with diamines like ethylenediamine (B42938) and o-phenylenediamine (B120857) to form new ligands. nih.gov The formation of these derivatives is a foundational step in creating diverse molecular architectures for further study. nih.gov

Table 1: Examples of Hydrazone and Schiff Base Formation This table is illustrative and based on general reactions of substituted benzaldehydes.

Reactant Product Type General Structure of Derivative
Hydrazine Hydrate Hydrazone
Phenylhydrazine Phenylhydrazone
Isonicotinic Acid Hydrazide Acylhydrazone
Aniline Schiff Base (Anil)

Alkylation and Acylation of Hydroxyl Groups

The two phenolic hydroxyl groups at the C3 and C4 positions of this compound can be targeted for modification through alkylation and acylation reactions. These transformations convert the hydroxyls into ethers and esters, respectively, which alters the hydrogen-bonding capabilities and lipophilicity of the parent compound. A key consideration in these reactions is regioselectivity, as the two hydroxyl groups may exhibit different reactivities.

In related dihydroxybenzaldehyde systems, such as 3,4-dihydroxybenzaldehyde, selective alkylation of the 4-hydroxyl group has been achieved. nih.gov This selectivity is often governed by the relative acidity of the phenolic protons. A common procedure involves reacting the aldehyde with an alkyl halide in the presence of a mild base like sodium bicarbonate in a solvent such as dimethylformamide (DMF). nih.gov This method has been used to introduce a variety of alkyl groups, including benzyl, p-methoxybenzyl, and propargyl groups, onto the 4-position with good yields. nih.gov Similar regioselectivity has been observed in the alkylation of 2,4-dihydroxybenzaldehydes. nih.gov

Complete derivatization to form dialkoxy or diacyloxy compounds is also feasible, typically by using an excess of the alkylating or acylating agent and stronger reaction conditions. Friedel-Crafts acylation is another relevant reaction type, although it typically involves the acylation of the aromatic ring itself rather than the hydroxyl groups. rsc.orgnih.gov

Table 2: Potential Alkylation and Acylation Products This table is illustrative and based on established methods for dihydroxybenzaldehydes.

Reagent Reaction Type Potential Product (assuming 4-OH selectivity for mono-alkylation)
Methyl Iodide (CH₃I) + Base Alkylation 2,5-Dibromo-3-hydroxy-4-methoxybenzaldehyde
Benzyl Bromide (BnBr) + Base Alkylation 4-(Benzyloxy)-2,5-dibromo-3-hydroxybenzaldehyde
Acetic Anhydride ((Ac)₂O) Acylation 2,5-Dibromo-3,4-diacetoxybenzaldehyde

Nucleophilic Substitutions and Cross-Coupling Reactions on Bromine Atoms

The two bromine atoms on the aromatic ring of this compound represent key sites for carbon-carbon and carbon-heteroatom bond formation, significantly enhancing the molecular complexity. While direct nucleophilic aromatic substitution (SNAᵣ) of the bromines is possible, palladium-catalyzed cross-coupling reactions are a more versatile and widely used strategy. rsc.orgnih.gov

The Suzuki-Miyaura cross-coupling reaction is particularly effective for substituting aryl bromides with a wide variety of aryl and heteroaryl groups. nih.govmdpi.com This reaction typically involves treating the dibromo compound with an organoboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃). nih.govnih.gov By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve selective mono-arylation or double-arylation. nih.govresearchgate.net Studies on the closely related 2,5-dibromo-3-hexylthiophene (B54134) have shown that a wide range of arylboronic acids can be used to synthesize a library of 2,5-diarylthiophene derivatives in moderate to good yields. nih.govnih.gov This methodology is directly applicable to this compound, allowing for the synthesis of complex biaryl and polyaryl structures. The electronic nature of the substituents on the arylboronic acid can influence the reaction yield and efficiency. nih.gov

Table 3: Illustrative Suzuki Cross-Coupling Reactions This table is based on the well-established Suzuki coupling of dibromo-aromatic compounds.

Coupling Partner (Ar-B(OH)₂) Reaction Type Potential Product (assuming double substitution)
Phenylboronic Acid Suzuki Coupling 3,4-Dihydroxy-2,5-diphenylbenzaldehyde
4-Methoxyphenylboronic Acid Suzuki Coupling 3,4-Dihydroxy-2,5-bis(4-methoxyphenyl)benzaldehyde
Pyridine-3-boronic Acid Suzuki Coupling 3,4-Dihydroxy-2,5-di(pyridin-3-yl)benzaldehyde

Cyclization and Ring-Fused Systems Derived from the Compound

The functional groups of this compound can serve as handles to construct new fused-ring systems. The aldehyde and the adjacent hydroxyl group are particularly well-suited for building heterocyclic rings onto the benzene (B151609) core. Such cyclization reactions can lead to the formation of complex, three-dimensional structures. diva-portal.org

One common strategy involves first forming a derivative, such as a hydrazone, which is then subjected to cyclization conditions. For example, hydrazide-hydrazone derivatives have been shown to undergo heterocyclization reactions to yield fused thiophene (B33073) rings. nih.gov Other potential transformations include reactions with active methylene (B1212753) compounds followed by intramolecular cyclization to form chromene or coumarin-like structures. The two hydroxyl groups can also participate in cyclization, for instance, by reacting with a dielectrophile like 1,2-dibromoethane (B42909) to form a fused dioxane ring. While specific examples starting directly from this compound are not detailed in the provided literature, the principles are well-established in the synthesis of fused-ring natural products and other complex molecules. core.ac.uk

Rational Design and Synthesis of Structurally Related Analogs for Research Purposes

This compound serves as a valuable starting point for the rational design and synthesis of analogs aimed at specific research targets. Rational design involves making systematic structural modifications to a lead compound to understand structure-activity relationships (SAR) or to optimize a particular property. nih.gov

This can be achieved by systematically altering each part of the molecule:

Halogen Substitution: The bromine atoms can be replaced with other halogens (F, Cl, I) or moved to different positions on the ring to probe the effect of halogen bonding and electronic properties.

Hydroxyl Group Modification: The hydroxyl groups can be replaced with methoxy (B1213986), amino, or thiol groups, or their positions can be altered.

Aldehyde Derivatization: As discussed in section 3.1, a wide array of hydrazones and Schiff bases can be synthesized, allowing for the exploration of various substituents on the imine nitrogen. nih.govscielo.br

Core Scaffold Hopping: Advanced computational methods, such as 3D molecular similarity, can be used to design entirely new scaffolds that mimic the shape and electrostatic properties of the parent compound or its most active derivatives. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
2,3-dibromo-1,4-naphthoquinone
2,4-dihydroxyacetophenone
2,4-dihydroxybenzaldehyde
2,5-dibromo-3-hexylthiophene
This compound
2,5-dihydroxy- researchgate.netscielo.br-benzoquinone
2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene
2-bromo-isonicotinonitrile
3,4-dihydroxybenzaldehyde
3,5-dibromo-4-hydroxybenzylidene
Acetic Anhydride
Aniline
Benzyl Bromide
Ethylenediamine
Hydrazine Hydrate
Isonicotinic Acid Hydrazide
Methyl Iodide
o-phenylenediamine
Phenylboronic Acid
Phenylhydrazine
Propargyl Bromide
Pyridine-3-boronic Acid
Thiophene-2-boronic Acid
p-methoxybenzyl

Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to 2,5 Dibromo 3,4 Dihydroxybenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,5-Dibromo-3,4-dihydroxybenzaldehyde, ¹H and ¹³C NMR spectra provide definitive evidence for the substitution pattern on the benzene (B151609) ring.

In the ¹H NMR spectrum, the molecule is expected to show distinct signals for the aldehydic proton, the two hydroxyl protons, and the single aromatic proton. The aldehydic proton (CHO) typically resonates at a significantly downfield chemical shift, usually in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl (OH) protons are also expected to appear downfield, with their chemical shifts being variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. The sole aromatic proton (at the C6 position) would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the cumulative electronic effects of the surrounding substituents (two hydroxyl groups, two bromine atoms, and an aldehyde group).

In the ¹³C NMR spectrum, seven distinct carbon signals are anticipated: one for the aldehyde carbonyl carbon, and six for the aromatic carbons. The aldehyde carbonyl carbon is highly deshielded and appears at the lowest field (typically δ 190-200 ppm). The chemical shifts of the aromatic carbons are modulated by the attached functional groups; carbons bearing electron-withdrawing bromine atoms and the aldehyde group are shifted downfield, while those attached to electron-donating hydroxyl groups are shifted upfield relative to unsubstituted benzene.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous substituted benzaldehydes.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-CHO 9.8 - 10.2 (singlet) 190.0 - 194.0
C2-Br - 110.0 - 115.0
C3-OH 9.0 - 11.0 (broad singlet) 145.0 - 150.0
C4-OH 9.0 - 11.0 (broad singlet) 148.0 - 153.0
C5-Br - 112.0 - 117.0
C6-H 7.0 - 7.5 (singlet) 115.0 - 120.0

Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign each proton signal to its corresponding carbon atom and to confirm the connectivity of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and, consequently, the elemental composition of a compound. For this compound (C₇H₄Br₂O₃), HRMS provides a measured monoisotopic mass that can be matched to its calculated value (293.852718 Da) with high precision (typically within 5 ppm), confirming the molecular formula. chemspider.com

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic cluster of peaks for the molecular ion [M]⁺, with major signals at M, M+2, and M+4, having a relative intensity ratio of approximately 1:2:1.

The fragmentation pattern in electron ionization (EI) mass spectrometry reveals structural information. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom to form a stable [M-1]⁺ ion and the loss of the formyl radical (CHO) to yield an [M-29]⁺ ion. miamioh.edu Subsequent fragmentations can involve the loss of carbon monoxide (CO) and the bromine atoms.

Table 2: Expected HRMS Fragmentation Pattern for this compound

Ion Proposed Fragment Calculated m/z (for ⁷⁹Br) Fragmentation Pathway
[M]⁺ [C₇H₄Br₂O₃]⁺ 293.8527 Molecular Ion
[M-H]⁺ [C₇H₃Br₂O₃]⁺ 292.8449 Loss of H radical
[M-CHO]⁺ [C₆H₃Br₂O₂]⁺ 264.8574 Loss of formyl radical
[M-CHO-CO]⁺ [C₅H₃Br₂O]⁺ 236.8624 Subsequent loss of CO

Studies on protonated benzaldehydes suggest that fragmentation can be complex, sometimes involving proton transfer to the aromatic ring followed by cleavage. researchgate.net The specific fragmentation of this compound would be analyzed to confirm the positions of the substituents.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com While the specific crystal structure for this compound is not widely published, its architecture can be predicted based on studies of similar molecules like 2,5-dihydroxybenzaldehyde (B135720) and other brominated aromatic aldehydes. nih.govresearchgate.net

The molecule is expected to be largely planar. researchgate.net A critical structural feature would be the presence of intramolecular hydrogen bonds, likely between the hydroxyl group at C4 and the adjacent bromine at C5, or between the hydroxyl at C3 and the aldehyde oxygen. Intermolecular hydrogen bonds involving the hydroxyl and carbonyl groups are also expected, leading to the formation of supramolecular structures like dimers or extended networks in the crystal lattice. sigmaaldrich.comnih.gov The arrangement of molecules in the crystal is also influenced by π-π stacking interactions between the aromatic rings and halogen bonding involving the bromine atoms. nih.gov

Table 3: Anticipated Structural Parameters from SC-XRD for this compound Values are based on data from structurally related compounds. nih.govnih.gov

Parameter Description Expected Value
C-Br Bond Length Distance between carbon and bromine 1.89 - 1.91 Å
C=O Bond Length Carbonyl double bond distance 1.21 - 1.23 Å
C-OH Bond Length Phenolic carbon-oxygen distance 1.35 - 1.37 Å
O-H···O H-Bond Intermolecular hydrogen bond distance 2.7 - 2.9 Å
Aromatic C-C-C Angle Internal angle of the benzene ring ~120°

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. libretexts.org

For this compound, the FT-IR spectrum is expected to show several key absorption bands. A very broad and strong absorption band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibrations of the two hydroxyl groups; its broadness is a direct indication of strong intermolecular hydrogen bonding. sigmaaldrich.com The C=O stretching vibration of the aldehyde group will give rise to a sharp, intense peak, typically found between 1650 and 1680 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-Br stretching modes are found at lower frequencies, typically in the 500-700 cm⁻¹ range.

Raman spectroscopy provides complementary information. While strong dipole changes lead to intense IR bands (e.g., C=O), vibrations that cause a significant change in polarizability, such as the symmetric stretching of the aromatic ring, often produce strong signals in the Raman spectrum. nih.gov

Table 4: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
O-H Stretching (H-bonded) 3200 - 3500 Strong, Broad (IR)
C-H (aldehyde) Stretching 2720 - 2820 Medium (IR)
C=O (aldehyde) Stretching 1650 - 1680 Strong (IR)
C=C (aromatic) Stretching 1450 - 1600 Medium-Strong (IR, Raman)
C-O (phenol) Stretching 1200 - 1260 Strong (IR)
C-Br Stretching 500 - 700 Medium-Strong (IR, Raman)

Electronic Spectroscopy (UV-Vis) in Conjugation and Excited State Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Molecules that strongly absorb UV-Vis light are known as chromophores. libretexts.org The benzaldehyde (B42025) core of the title compound is a chromophore.

The presence of hydroxyl groups (auxochromes) and bromine atoms on the benzene ring modifies the electronic transitions. These substituents cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzaldehyde. The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands corresponding to π→π* transitions associated with the conjugated aromatic system and the carbonyl group. A weaker, longer-wavelength band corresponding to the n→π* transition of the carbonyl group's non-bonding electrons may also be observed. libretexts.orgresearchgate.net Studies on related dihydroxybenzaldehydes show strong absorptions in the range of 270-320 nm. researchgate.net

Table 5: Expected Electronic Transitions for this compound

Transition Type Description Expected λmax (nm)
π → π* Excitation from a π bonding to a π* antibonding orbital 270 - 320
n → π* Excitation from a non-bonding to a π* antibonding orbital 330 - 380

The exact position and intensity of these absorption bands are sensitive to the solvent polarity and pH, which can alter the electronic state of the hydroxyl and carbonyl groups.

Theoretical and Computational Chemistry Investigations of 2,5 Dibromo 3,4 Dihydroxybenzaldehyde

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. For compounds like 2,5-Dibromo-3,4-dihydroxybenzaldehyde, DFT can elucidate the effects of substituent groups (bromine, hydroxyl, and aldehyde) on the aromatic ring.

Studies on related molecules such as 5-Bromosalicylaldehyde (5-BSA) have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set for geometry optimization and to calculate various molecular properties. nih.gov These calculations help in determining the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

Table 1: Predicted Electronic Properties of Related Benzaldehyde (B42025) Derivatives from DFT Studies.
CompoundMethod/Basis SetKey FindingsReference
5-BromosalicylaldehydeDFT/B3LYP/6-311++G(d,p)Provided optimized structure, Mulliken charges, HOMO-LUMO energy gap, and MEP map. nih.gov nih.gov
2,4-DihydroxybenzaldehydeDFT/B3LYP/6-31++G(d,p)Ortho-hydroxyl group increases activation energy for nucleophilic attack, reducing reactivity. nih.gov nih.gov
Benzaldehyde DerivativesDFT (B3LYP)/6-31+G(d)Studied the effect of various substituents (including Br, OH) on reaction mechanisms. nih.gov nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with solvents. For this compound, MD simulations could reveal how the molecule behaves in different environments, such as in aqueous solution.

The orientation of the hydroxyl and aldehyde groups, influenced by intramolecular hydrogen bonding, would be a key feature. Research on phenolic resins using reactive molecular dynamics (RMD) has demonstrated the ability of these simulations to model complex thermal decomposition processes at high temperatures. researchgate.netresearchgate.net While not directly focused on solvation, these studies show the power of MD to track molecular rearrangements. researchgate.net

For a molecule like this compound in a solvent, MD simulations would explore the rotational freedom around the C-C bond connecting the aldehyde group to the ring and the C-O bonds of the hydroxyl groups. The simulations would also model the formation and breaking of hydrogen bonds with solvent molecules, which is crucial for understanding solubility. Studies on halogenated benzaldehydes have investigated their water solubility and how it is influenced by the position and number of halogen substituents, which affect polarity and steric hindrance. mdpi.com MD simulations provide a dynamic picture of these solvation effects at the atomic level.

Structure-Activity Relationship (SAR) Predictions via In Silico Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. In silico SAR models use computational methods to make these predictions, guiding the design of new molecules with desired properties.

For bromophenols, including derivatives of dihydroxybenzaldehyde, SAR studies have been crucial in understanding their therapeutic potential, such as antioxidant and antidiabetic activities. nih.gov Research has shown that the number and position of hydroxyl and bromine groups are critical determinants of bioactivity. nih.gov For example, an increasing number of hydroxyl groups can strengthen the antiradical ability of bromophenol analogues. nih.gov

In silico models can generate SAR insights by aligning a set of active compounds and identifying common electrostatic and shape features responsible for their activity. researchgate.net For this compound, an in silico SAR study would compare its predicted properties to a database of compounds with known activities, such as enzyme inhibition or antimicrobial effects. This would help predict its potential biological profile and identify which structural features are most important for a specific activity. nih.govniscpr.res.in

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is fundamental in drug discovery for predicting the interaction between a potential drug and its protein target. mdpi.com

For this compound, docking studies could predict its binding affinity and mode of interaction with various enzymes or receptors. Studies on other bromophenols have successfully used molecular docking to understand their inhibitory mechanisms. For instance, docking simulations of bromophenols with the protein tyrosine phosphatase 1B (PTP1B), an antidiabetic target, revealed the importance of hydroxyl groups for forming hydrogen bonds and bromine atoms for halogen bond interactions within the active site. nih.gov Similarly, docking studies of 3-bromo-4,5-dihydroxybenzaldehyde (B99904) against various cancer-related cell lines have been performed. researchgate.net

Docking simulations can calculate a binding score, which estimates the binding affinity. For a series of related compounds, these scores can help rank their potential efficacy. nih.gov For example, a comprehensive analysis of 5-Bromo-2-Hydroxybenzaldehyde and its derivatives included molecular docking to study interactions with different proteins, demonstrating the utility of this approach in pharmaceutical research. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Bromophenol Compounds.
Compound/ClassBiological TargetKey Docking InsightsReference
BromophenolsProtein Tyrosine Phosphatase 1B (PTP1B)Hydroxyl groups are key for H-bond formation; bromine contributes via halogen bonds. nih.gov nih.gov
3-Bromo-4,5-dihydroxybenzaldehydeCancer cell lines (KB, Bel 7402, A549)Demonstrated selective cytotoxicity, suggesting specific interactions. researchgate.net researchgate.net
5-Bromo-2-Hydroxybenzaldehyde DerivativesVarious proteinsUsed to study potential drug-protein interactions. nih.gov nih.gov
BromophenolsKeap1 proteinShowed interaction, suggesting modulation of the Keap1-Nrf2 pathway. nih.gov nih.gov

Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods can predict spectroscopic data, such as infrared (IR), UV-Visible, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for validating experimental results and aiding in the structural elucidation of newly synthesized compounds.

DFT calculations are commonly used to predict vibrational frequencies (IR spectra). Studies on compounds like 5-Bromo-2-Hydroxybenzaldehyde have shown good agreement between DFT-calculated vibrational modes (for O-H, C-H, C=O stretches) and experimental FT-IR spectra. nih.gov Similarly, the electronic spectra (UV-Vis) of benzaldehyde and its derivatives have been studied using advanced computational methods like multiconfigurational second-order perturbation theory (MS-CASPT2), which can accurately predict the energies of electronic transitions. acs.org

The prediction of UV-Vis spectra from molecular structure is of high interest for identifying phototoxic compounds or curating spectral databases. nih.gov For this compound, theoretical calculations could predict its characteristic absorption wavelengths, which would be influenced by the electronic effects of the four substituents on the benzene (B151609) ring. These theoretical spectra can then be compared with experimentally measured spectra to confirm the compound's identity and structure. nih.gov

Mechanistic Investigations of Biological Activities of 2,5 Dibromo 3,4 Dihydroxybenzaldehyde and Its Analogues

Molecular Pathways Underlying Antioxidant and Free Radical Scavenging Activities

The antioxidant and free radical scavenging capabilities of 2,5-Dibromo-3,4-dihydroxybenzaldehyde and its analogues are rooted in their chemical structure, particularly the presence and positioning of hydroxyl (-OH) and bromine (-Br) groups on the benzene (B151609) ring. The primary mechanisms through which these compounds exert their antioxidant effects are Hydrogen Transfer (HT) and Single Electron Transfer (SET).

In non-polar environments, the Hydrogen Transfer (HT) mechanism is predominant. This process involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency.

In aqueous solutions at physiological pH, the Single Electron Transfer (SET) mechanism becomes the major contributor to free radical scavenging. Dihydroxybenzoic acids (DHBAs) can deprotonate to form anions, and the subsequent transfer of a single electron from these anions to free radicals is a highly efficient quenching process. researchgate.net Theoretical studies using Density Functional Theory have shown that the formation of a di-anion is a critical factor for the SET mechanism. researchgate.net It has been found that 2,5-DHBA, along with its isomers 2,3-DHBA and 3,4-DHBA, are among the most effective peroxyl radical scavengers identified in aqueous solutions at physiological pH. researchgate.net Their scavenging activity against peroxyl radicals is reported to be higher than that of well-known antioxidants like melatonin (B1676174) and caffeine. researchgate.net

An analogue, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), isolated from marine red algae, demonstrates cytoprotective effects against oxidative stress by activating the Nrf2/HO-1 pathway. nih.gov Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Upon activation by compounds like BDB, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of heme oxygenase-1 (HO-1). nih.gov HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, which collectively contribute to the neutralization of reactive oxygen species (ROS). nih.gov This pathway highlights a significant mechanism by which these brominated phenols protect cells from oxidative damage. nih.gov

The table below summarizes the key mechanistic aspects of the antioxidant activity of this compound and its analogues.

MechanismEnvironmentKey Molecular EventsOutcome
Hydrogen Transfer (HT) Non-polar mediaDonation of a hydrogen atom from a phenolic -OH group to a free radical.Neutralization of the free radical.
Single Electron Transfer (SET) Aqueous solution (physiological pH)Formation of di-anions followed by the transfer of an electron to a free radical. researchgate.netHighly efficient scavenging of a wide variety of free radicals. researchgate.net
Nrf2/HO-1 Pathway Activation Cellular (e.g., human keratinocytes)Activation of Nrf2, leading to its nuclear translocation and subsequent upregulation of HO-1 expression. nih.govEnhanced cellular antioxidant defense and protection against oxidative damage. nih.gov

Mechanisms of Enzyme Inhibition and Modulation (e.g., α-glucosidase, PTP1B)

This compound and its analogues have been investigated for their potential to inhibit key enzymes involved in metabolic disorders, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov These enzymes are significant targets for the management of type 2 diabetes and obesity. nih.govnih.gov

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia. Several flavonoids and related phenolic compounds have demonstrated inhibitory activity against α-glucosidase. For instance, geranylated flavonoids isolated from Paulownia tomentosa were found to be noncompetitive inhibitors of α-glucosidase. nih.gov Similarly, xanthones from Cratoxylum cochinchinense acted as mixed inhibitors of the enzyme. nih.gov The inhibitory mechanism often involves the binding of the inhibitor to an allosteric site on the enzyme, which alters its conformation and reduces its catalytic efficiency, rather than competing with the substrate at the active site.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways. nih.gov Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. Various natural and synthetic compounds, including bromophenols and their derivatives, have shown PTP1B inhibitory activity. Kinetic studies on geranylated flavonoids revealed a mixed type I inhibition toward PTP1B, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov In contrast, xanthones from Cratoxylum cochinchinense were found to be competitive inhibitors of PTP1B, suggesting they bind to the active site of the enzyme and compete with the substrate. nih.gov The specific interactions between the inhibitor and the amino acid residues in the active or allosteric sites of PTP1B are crucial for the inhibitory potency.

The table below provides a comparative overview of the inhibition mechanisms for α-glucosidase and PTP1B by related phenolic compounds.

EnzymeInhibitor Class (Example)Inhibition TypeMechanistic Insight
α-Glucosidase Geranylated Flavonoids nih.govNoncompetitiveInhibitor binds to an allosteric site, altering enzyme conformation. nih.gov
Xanthones nih.govMixedInhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
PTP1B Geranylated Flavonoids nih.govMixed Type IInhibitor binds to both the free enzyme and the enzyme-substrate complex. nih.gov
Xanthones nih.govCompetitiveInhibitor binds to the active site, competing with the substrate. nih.gov

Cellular Signaling Pathways Modulated by the Compound (e.g., Wnt/β-catenin, autophagy, TGF-β, NF-κB, MAPK, VEGF)

Research on analogues of this compound has revealed their ability to modulate several critical cellular signaling pathways, indicating a broad spectrum of biological activity.

An analogue, 5-bromo-3,4-dihydroxybenzaldehyde (BDB), has been shown to promote hair growth by activating the Wnt/β-catenin and autophagy pathways while inhibiting the Transforming growth factor-β (TGF-β) pathway in dermal papilla cells. nih.gov The Wnt/β-catenin pathway is crucial for hair follicle development and the anagen (growth) phase of the hair cycle. nih.gov Activation of this pathway by BDB leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates target genes responsible for cell proliferation and differentiation. nih.gov

Concurrently, BDB activates autophagy , a cellular process for degrading and recycling cellular components to maintain homeostasis. nih.gov Autophagy inhibition is linked to hair follicle regression, and its activation is thought to support the anagen phase. nih.gov There is a complex interplay between the Wnt/β-catenin and autophagy pathways. nih.govresearchgate.netsci-hub.se For instance, under certain conditions, β-catenin can suppress autophagy, while in other contexts, autophagy can mediate the degradation of β-catenin. nih.govresearchgate.netsci-hub.se

Furthermore, BDB was found to inhibit the TGF-β signaling pathway. nih.gov The TGF-β pathway is known to promote the catagen (regression) phase of the hair cycle. BDB achieves this by inhibiting the phosphorylation of Smad2, a key downstream effector of TGF-β signaling. nih.gov

The activation of the MAPK (Mitogen-activated protein kinase) pathway, specifically the ERK (extracellular signal-regulated kinase) and Akt (protein kinase B) cascades, is another mechanism attributed to analogues like 3-bromo-4,5-dihydroxybenzaldehyde. nih.gov This activation is upstream of the Nrf2/HO-1 antioxidant response, providing a link between signaling modulation and antioxidant activity. nih.gov

The table below details the modulation of various signaling pathways by analogues of this compound.

Signaling PathwayEffect of Analogue (e.g., BDB)Downstream Molecular EventBiological Outcome
Wnt/β-catenin Activation nih.govIncreased stabilization and nuclear translocation of β-catenin. nih.govPromotion of cell proliferation and differentiation (e.g., hair growth). nih.gov
Autophagy Activation nih.govEnhanced degradation and recycling of cellular components. nih.govMaintenance of cellular homeostasis, support of anagen phase in hair follicles. nih.gov
TGF-β Inhibition nih.govDecreased phosphorylation of Smad2. nih.govInhibition of catagen phase induction in hair follicles. nih.gov
MAPK (ERK/Akt) Activation nih.govUpstream activation of the Nrf2 transcription factor. nih.govInduction of antioxidant enzyme expression (e.g., HO-1). nih.gov

Molecular Targets and Interaction Dynamics in Antimicrobial Action

The antimicrobial properties of this compound and its analogues are attributed to their interactions with various molecular targets within microbial cells. While the precise targets for this specific compound are not fully elucidated in the provided context, the general mechanisms for related phenolic and brominated compounds involve the disruption of essential cellular processes.

A primary mode of antimicrobial action is the inhibition of crucial microbial enzymes. Fatty acid biosynthesis (FAB) is an attractive target for the development of new antimicrobial agents, as it is essential for the formation of the cell membrane. nih.gov Key enzymes in this pathway, such as those in the type II fatty acid synthesis (FAS) system, are potential targets. nih.gov Inhibition of these enzymes would disrupt the integrity of the microbial cell membrane, leading to cell death or growth inhibition.

Another potential mechanism is the disruption of the microbial cell wall or membrane integrity through non-specific interactions. The hydrophobic nature of the benzene ring combined with the reactive hydroxyl and bromine groups can facilitate the partitioning of the compound into the lipid bilayer of the cell membrane. This can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components.

Furthermore, these compounds can generate oxidative stress within the microbial cell by producing reactive oxygen species (ROS). This can damage vital macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death. This pro-oxidant activity under certain conditions contrasts with the antioxidant effects observed in mammalian cells, highlighting a selective toxicity mechanism.

Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), a related bromophenol, has demonstrated notable antifungal activity, particularly against phytopathogenic fungi like Botrytis cinerea. researchgate.net This suggests that these compounds can interfere with pathways essential for fungal growth and survival.

The table below outlines potential molecular targets and the resulting antimicrobial effects.

Potential Molecular TargetInteraction DynamicsConsequence for Microbe
Fatty Acid Biosynthesis (FAB) Enzymes Inhibition of key enzymes in the FAS pathway. nih.govDisruption of cell membrane synthesis and integrity. nih.gov
Cell Membrane Intercalation into the lipid bilayer, altering membrane fluidity and permeability.Leakage of intracellular components and loss of membrane function.
Cellular Proteins Non-specific binding and denaturation of proteins, including essential enzymes.Loss of enzymatic function and disruption of metabolic pathways.
DNA Potential for oxidative damage through the generation of ROS.Genetic mutations and inhibition of replication and transcription.

Elucidation of Structure-Activity Relationships Guiding Specific Biological Effects

The biological activities of this compound and its analogues are intrinsically linked to their chemical structure. The structure-activity relationship (SAR) studies help in understanding how specific functional groups and their positions on the benzaldehyde (B42025) scaffold influence their therapeutic effects.

Role of Hydroxyl (-OH) Groups: The dihydroxy substitution pattern is crucial for many of the observed biological activities, particularly antioxidant effects. The two adjacent hydroxyl groups (a catechol moiety) in the 3,4-position are potent hydrogen/electron donors, which is fundamental to the free radical scavenging mechanisms of HT and SET. researchgate.net The presence of these groups is also often a prerequisite for effective enzyme inhibition, as they can form hydrogen bonds with amino acid residues in the active or allosteric sites of enzymes like PTP1B and α-glucosidase.

Role of Bromine (-Br) Atoms: The number and position of bromine atoms significantly modulate the biological activity. The bromine atoms are electron-withdrawing groups, which can influence the acidity of the phenolic protons and the redox potential of the molecule, thereby affecting its antioxidant capacity. Bromination can also enhance the lipophilicity of the compound, which may improve its ability to cross cell membranes and reach intracellular targets. In the context of antimicrobial activity, the presence of bromine can increase the compound's potency.

Role of the Aldehyde (-CHO) Group: The aldehyde functional group provides a site for further chemical modification and can also participate in interactions with biological targets. For instance, it can form Schiff bases with amine groups on proteins, leading to covalent modification and inhibition.

SAR studies on related compounds have provided more specific insights. For example, in a series of chalcones and flavones derived from a dibrominated acetophenone, the substitution pattern on the B-ring of the chalcone/flavone scaffold was found to significantly influence their inhibitory activity against α-glucosidase and α-amylase, as well as their anticancer potential. mdpi.com

The following table summarizes the key structure-activity relationships for this compound and its analogues.

Structural FeatureInfluence on Biological ActivityExample of Effect
Dihydroxy (Catechol) Moiety Essential for antioxidant activity through H-atom and electron donation. researchgate.net Forms key interactions with enzyme active sites.Potent peroxyl radical scavenging. researchgate.net Inhibition of PTP1B and α-glucosidase.
Bromine Substituents Modulate electronic properties (redox potential) and lipophilicity.Enhances membrane permeability and can increase antimicrobial potency.
Position of Substituents Determines the overall shape and electronic distribution of the molecule.Affects the binding affinity and specificity for biological targets.
Aldehyde Group Provides a reactive site for covalent interactions and further synthesis.Potential for Schiff base formation with protein lysine (B10760008) residues.

Applications of 2,5 Dibromo 3,4 Dihydroxybenzaldehyde As a Strategic Building Block in Organic Synthesis

Intermediate in the Construction of Advanced Pharmaceutical Scaffolds and Heterocycles

The potential of 2,5-Dibromo-3,4-dihydroxybenzaldehyde as an intermediate in the construction of advanced pharmaceutical scaffolds and heterocycles is recognized due to its array of functional groups. The aldehyde can undergo condensation reactions, the hydroxyl groups can be alkylated or acylated, and the bromine atoms can participate in cross-coupling reactions, all of which are fundamental transformations in the synthesis of complex molecular architectures. However, specific examples of its application in the development of new pharmaceutical agents or the synthesis of novel heterocyclic systems with demonstrated biological activity are not prominently reported in scientific databases. While the synthesis of various heterocyclic compounds is a broad area of chemical research, the direct involvement of this compound is not a recurring theme in the accessible literature.

Role in the Assembly of Functional Organic Materials and Polymers

In the field of materials science, functionalized aromatic compounds are often used as monomers for the synthesis of polymers with specific electronic, optical, or thermal properties. The structure of this compound suggests it could potentially be used to create novel polymers or functional organic materials. For instance, the hydroxyl and aldehyde groups could be used for polymerization reactions to form polyesters or polyacetals, and the bromine atoms could be used for post-polymerization modification or to influence the material's properties. Nevertheless, there is a lack of specific research articles or patents detailing the use of this compound in the assembly of such materials. A patent exists for the preparation of liquid-crystal compounds using the non-brominated analogue, 2,5-dihydroxybenzaldehyde (B135720), but this does not directly pertain to the compound .

Environmental and Analytical Research Perspectives on 2,5 Dibromo 3,4 Dihydroxybenzaldehyde

Methodological Development for Trace Detection and Characterization in Environmental Matrices

The development of sensitive and selective analytical methods is crucial for detecting and quantifying trace levels of chemical compounds in complex environmental samples such as water, soil, and sediment. For a compound like 2,5-Dibromo-3,4-dihydroxybenzaldehyde, this would typically involve techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods allow for the separation of the target analyte from other components in the sample and its unambiguous identification and quantification.

Table 1: Potential Analytical Techniques for Trace Detection

TechniqueDetectorPotential Application
High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS), Diode Array Detector (DAD)Analysis in aqueous samples, separation from polar metabolites.
Gas Chromatography (GC)Mass Spectrometry (MS), Electron Capture Detector (ECD)Analysis of derivatized compound in soil and sediment extracts.

Studies on Environmental Fate, Biodegradation Pathways, and Metabolite Identification

Understanding the environmental fate of this compound involves investigating its persistence, transport, and transformation in various environmental compartments. Biodegradation studies, using microorganisms from relevant environments, would be essential to determine if this compound can be broken down and to identify the resulting metabolites. For instance, research on other brominated aromatic compounds, such as 3,5-dibromo-4-hydroxybenzonitrile, has shown that anaerobic degradation can proceed through reductive debromination, where bromine atoms are sequentially removed. nih.gov A similar pathway could be hypothesized for this compound, potentially leading to the formation of monobrominated and ultimately non-brominated dihydroxybenzaldehyde derivatives.

Implications in Halogenated Organic Pollutant Research and Biogeochemical Cycling

The study of this compound would contribute to the broader field of halogenated organic pollutants. Many such compounds are of concern due to their potential for persistence, bioaccumulation, and toxicity. Research into naturally produced organobromine compounds, for example, has highlighted their role in the biogeochemical cycling of bromine. princeton.edu Marine organisms, such as red algae, are known to produce a variety of brominated compounds. diva-portal.orgnih.govnih.gov Investigating whether this compound is of natural or anthropogenic origin would be a key aspect of this research. The bromine cycle itself is a complex biogeochemical process involving the transport and transformation of bromine through the atmosphere, biosphere, and hydrosphere. wikipedia.orgresearchgate.netresearchgate.net Understanding the contribution of specific compounds like this compound to these cycles is an important area of environmental science.

Future Research Trajectories and Interdisciplinary Opportunities

Emerging Synthetic Methodologies and Sustainable Production Processes

The industrial and laboratory synthesis of 2,5-Dibromo-3,4-dihydroxybenzaldehyde currently lacks a standardized, high-yield method, presenting an opportunity for significant innovation. google.com Future research will likely focus on developing novel synthetic routes that are both efficient and environmentally sustainable. Methodologies for related compounds, such as the bromination of p-cresol (B1678582) followed by side-chain bromination and hydrolysis to produce 4-hydroxy-3,5-dibromobenzaldehyde, offer a foundational strategy. google.com Similarly, syntheses starting from materials like terephthaldehyde ether, involving bromination, Grignard reaction, and demethylation, could be adapted. google.com

Key areas for future development include:

Green Chemistry Approaches: The use of hazardous solvents like o-dichlorobenzene and reagents such as bromine could be replaced with greener alternatives. google.com Research into solid-state synthesis or the use of eco-friendly solvents like ethanol (B145695) will be critical. chemicalbook.com

Catalytic Systems: Employing novel catalysts, such as nanocrystalline MgO, has shown promise in the synthesis of similar aldehydes under microwave irradiation, which can reduce reaction times and energy consumption. chemicalbook.com

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety for reactions like bromination, and allow for easier scalability compared to batch processing.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A complete understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its biological activity. While standard characterization techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry are used to confirm the structure of the final product, future research will benefit from more advanced spectroscopic methods. chemicalbook.comresearchgate.net

Future directions in this area include:

In-situ Spectroscopy: Techniques such as in-situ IR or Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing invaluable kinetic and mechanistic data without disturbing the reaction.

Time-Resolved Spectroscopy: For studying photochemical reactions or very fast reaction steps, pump-probe spectroscopic methods can elucidate the properties and lifetimes of transient species and excited states.

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID) can be used to identify and characterize fleeting intermediates in complex reaction mixtures, offering clues to the underlying reaction pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new chemical entities. nih.gov These computational tools can be powerfully applied to this compound and its analogues to explore their therapeutic potential systematically. nih.gov AI algorithms can predict various physicochemical and biological properties, thereby reducing the time and cost associated with traditional laboratory screening. nih.govnih.gov

Key applications for AI/ML in this context are outlined in the table below.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Virtual Screening Using computational models to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target.Rapidly identify potential protein targets for this compound and its derivatives from vast biological databases.
Property Prediction (QSPR) Quantitative Structure-Property Relationship models predict properties like solubility, permeability, and potential toxicity based on chemical structure. nih.govPrioritize the synthesis of derivatives with optimal drug-like properties, improving the chances of developing a successful therapeutic agent.
De Novo Drug Design Generative AI models, such as those based on deep reinforcement learning, can design entirely new molecules with desired properties. nih.govCreate novel analogues of this compound optimized for high potency against a specific target while minimizing off-target effects.
Retrosynthesis Prediction AI tools can propose viable synthetic routes for complex molecules, breaking them down into simpler, commercially available starting materials. nih.govAssist chemists in designing efficient and cost-effective pathways to synthesize novel and complex derivatives.

While AI provides powerful predictive tools, it is essential that its findings are complemented by traditional experimental validation to confirm the predicted activities and properties. nih.gov

Exploration of Novel Biological Modalities and Uncharted Therapeutic Targets

Structurally similar bromophenols isolated from marine algae have demonstrated a wide array of potent biological activities. mdpi.comresearchgate.net For instance, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), an isomer of the title compound, exhibits significant antioxidant, anti-inflammatory, and cytoprotective effects. mdpi.comnih.govnih.gov These findings strongly suggest that this compound is a promising candidate for investigating similar and potentially novel biological activities.

Future research should focus on screening the compound against a variety of therapeutic targets. The known activities of its analogues provide a logical starting point for this exploration.

Related CompoundObserved Biological ActivityKey Pathway/TargetReference
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) Antioxidant, CytoprotectiveNrf2/HO-1 Pathway Activation nih.gov
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) Anti-inflammatoryNF-κB and MAPK Signaling Modulation mdpi.com
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) Protection against PM2.5-induced cell damageInhibition of cell cycle arrest and autophagy nih.gov
5-Bromo-3,4-dihydroxybenzaldehyde Anti-adipogenesisRegulation of adipogenic transcription factors researchgate.net
5-Bromo-3,4-dihydroxybenzaldehyde Chemoattractant for immune cellsNF-κB activation biosynth.com
3,4-Dihydroxybenzaldehyde (B13553) Inhibition of oxidative DNA damageReactive Oxygen Species (ROS) Scavenging nih.gov

Given its structure, this compound could be investigated for its potential as a modulator of key signaling pathways involved in cancer, neurodegenerative diseases, and metabolic disorders. Its antioxidant potential, suggested by the activities of its relatives, makes it a candidate for protecting against oxidative stress-related pathologies. nih.govnih.gov

Contributions to Chemical Biology, Materials Science, and Environmental Remediation Research

The unique chemical structure of this compound opens up interdisciplinary research opportunities beyond pharmacology.

Chemical Biology: The aldehyde functional group is reactive and can be used to synthesize chemical probes. These probes could be used to covalently label and identify protein targets within a cell, helping to elucidate its mechanism of action. The compound could also serve as a parent structure for developing fluorescent sensors or crosslinking agents to study protein-protein interactions. biosynth.com

Materials Science: Dihydroxybenzaldehydes are valuable precursors in the synthesis of polymers, dyes, and resins. dakenchem.com Salicylaldehyde derivatives, a related class of compounds, have been investigated for their luminescent properties. researchgate.net The presence of two bromine atoms in this compound could be exploited to create polymers with enhanced flame retardancy or specific optical properties. Its hydroxyl and aldehyde groups provide multiple reaction sites for polymerization and functionalization into novel materials.

Environmental Remediation Research: While currently unexplored, the catechol (3,4-dihydroxy) moiety is known for its ability to chelate metal ions. This suggests a potential, albeit speculative, application in developing new agents for sequestering heavy metals from contaminated water. Further research would be needed to investigate its binding affinity and selectivity for various metal ions.

Q & A

Q. How can machine learning improve the design of derivatives based on this compound for targeted bioactivity?

  • Methodology : Train QSAR models on datasets of halogenated benzaldehydes with reported IC50_{50} values. Use RDKit for descriptor generation (e.g., LogP, polar surface area). Validate predictions via synthesis and enzyme inhibition assays .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-3,4-dihydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-3,4-dihydroxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.